molecular formula C18H21ClN6O2 B2779724 N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251614-99-9

N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2779724
CAS No.: 1251614-99-9
M. Wt: 388.86
InChI Key: QXLLGMVNYGVNCC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolopyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves multiple steps. One common approach is the multistep synthesis starting from readily available precursors. The process typically includes:

    Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the acetamide group: This step often involves acylation reactions using acyl chlorides or anhydrides.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core is known to interact with various biological pathways, potentially leading to inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrazine derivatives: Compounds with a pyrazine core also show diverse biological activities.

Uniqueness

N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific substitution pattern, which can lead to distinct biological activities compared to other triazole or pyrazine derivatives.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-4-8-23(3)16-17-22-25(18(27)24(17)9-7-20-16)11-15(26)21-14-6-5-12(2)10-13(14)19/h5-7,9-10H,4,8,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLLGMVNYGVNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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